molecular formula C15H21NO5 B11840093 1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- CAS No. 38943-51-0

1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)-

Katalognummer: B11840093
CAS-Nummer: 38943-51-0
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: MMBKLVFHUYWVND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- is a seven-membered heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with hexahydro-1,2-oxazepine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods allow for better control over reaction conditions and can be scaled up to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Hexahydro-1,2-oxazepin-2-yl (3,4,5-trimethoxyphenyl) ketone
  • Benzo[b][1,4]oxazepine derivatives

Uniqueness

1,2-Oxazepine, hexahydro-2-(3,4,5-trimethoxybenzoyl)- is unique due to its specific structure and the presence of the 3,4,5-trimethoxybenzoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

38943-51-0

Molekularformel

C15H21NO5

Molekulargewicht

295.33 g/mol

IUPAC-Name

oxazepan-2-yl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C15H21NO5/c1-18-12-9-11(10-13(19-2)14(12)20-3)15(17)16-7-5-4-6-8-21-16/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

MMBKLVFHUYWVND-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.